Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride
CAS No.: 33560-89-3
Cat. No.: VC3105539
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33560-89-3 |
---|---|
Molecular Formula | C9H14Cl2N2O2 |
Molecular Weight | 253.12 g/mol |
IUPAC Name | methyl 2-amino-3-pyridin-4-ylpropanoate;dihydrochloride |
Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H |
Standard InChI Key | OJOPNWQHOBRSSR-UHFFFAOYSA-N |
SMILES | COC(=O)C(CC1=CC=NC=C1)N.Cl.Cl |
Canonical SMILES | COC(=O)C(CC1=CC=NC=C1)N.Cl.Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Information
Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride represents an important class of compounds that combine amino acid and heterocyclic structural elements. The compound is characterized by the following chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 33560-89-3 |
Molecular Formula | C₉H₁₄Cl₂N₂O₂ |
Molecular Weight | 253.12 g/mol |
IUPAC Name | Methyl 2-amino-3-pyridin-4-ylpropanoate dihydrochloride |
Synonyms | b-(4-Pyridyl)-DL-Alanine methyl ester dihydrochloride |
SMILES Notation | O=C(OC)C(N)CC1=CC=NC=C1.[H]Cl.[H]Cl |
Standard InChI | InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)6-7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H |
InChIKey | OJOPNWQHOBRSSR-UHFFFAOYSA-N |
This compound exists as a dihydrochloride salt, which significantly enhances its water solubility compared to the free base form .
Structural Features
The structure of methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride consists of:
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A pyridine ring (pyridin-4-yl group)
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A methyl ester group (methyl propanoate)
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A primary amino group
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Two hydrochloride counterions
The presence of these structural elements creates a compound with both basic (amino and pyridine nitrogen) and electrophilic (ester) reactive sites. The pyridine ring contributes to the compound's potential for π-π interactions with aromatic amino acid residues in biological systems, while the amino group provides opportunities for hydrogen bonding and salt formation .
Synthesis and Production
Laboratory Synthesis Methods
The synthesis of methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride typically involves several chemical transformations. Common synthetic routes include:
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Amino Acid Esterification: Starting with the corresponding amino acid and converting it to the methyl ester through acid-catalyzed esterification
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Functional Group Manipulation: Reaction between pyridine derivatives and appropriately functionalized amino acids or their esters
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Salt Formation: The final step involves reacting the free base form with hydrochloric acid to yield the dihydrochloride salt
These reactions are facilitated by the electrophilic nature of the carbonyl carbon and the nucleophilic properties of the amino group, enabling diverse synthetic pathways.
Industrial Production Considerations
For large-scale production, several factors must be considered:
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Use of large-scale reactors and automated processes to ensure consistent quality and yield
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Implementation of continuous flow reactors for improved efficiency
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Advanced purification methods for obtaining high-purity product
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Quality control procedures to meet regulatory standards
Structure-Activity Relationships and Chemical Reactivity
Reactivity Profile
The chemical reactivity of methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride is characterized by:
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Ester Functionality: Susceptible to hydrolysis, transesterification, and nucleophilic attack
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Amino Group: Can undergo N-acylation, N-alkylation, and other transformations typical of primary amines
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Pyridine Ring: Enables participation in various coupling reactions and serves as a site for electrophilic or nucleophilic substitution
These reactive sites make the compound valuable as a synthetic intermediate in the preparation of more complex molecules.
Structure-Activity Relationships
Studies examining structure-activity relationships of compounds containing the pyridine-amino acid hybrid structure have revealed important trends:
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Modifications to the pyridine ring can significantly affect binding affinity to target receptors
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The stereochemistry at the α-carbon can influence biological activity
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The salt form affects solubility, stability, and bioavailability
This information is valuable for designing derivatives with enhanced properties for specific applications .
Analytical Characterization
Spectroscopic Properties
The identification and characterization of methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride typically involves various spectroscopic techniques:
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NMR Spectroscopy: Provides structural confirmation and assessment of purity
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Mass Spectrometry: Determines molecular weight and fragmentation pattern
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IR Spectroscopy: Identifies functional groups such as ester carbonyl, amine, and aromatic pyridine
Chromatographic Analysis
Chromatographic methods commonly used for analysis include:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) for volatile derivatives
These techniques are essential for determining purity and monitoring reactions during synthesis.
Hazard Statements | Precautionary Statements |
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H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |
H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
This compound should be handled with appropriate safety precautions, including the use of personal protective equipment .
Comparative Analysis with Related Compounds
Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride belongs to a family of related compounds with similar structures but distinct properties. Table 1 compares this compound with several structural analogs:
Table 1: Comparison of Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride | 33560-89-3 | C₉H₁₄Cl₂N₂O₂ | 253.13 | Reference compound |
Methyl 3-amino-3-(pyridin-4-yl)propanoate dihydrochloride | 1369501-61-0 | C₉H₁₄Cl₂N₂O₂ | 253.13 | Position of amino group |
Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride | 1391398-54-1 | C₉H₁₄Cl₂N₂O₂ | 253.13 | R stereochemistry |
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate dihydrochloride | 1303889-60-2 | C₁₀H₁₆Cl₂N₂O₂ | 267.15 | Additional methylene group |
Methyl 3-amino-3-(4-chloropyridin-2-yl)propanoate | - | C₉H₁₁ClN₂O₂ | 214.65 | Chlorinated pyridine ring |
This comparison demonstrates the structural diversity within this chemical family and highlights how subtle modifications can lead to compounds with potentially different biological activities and physical properties .
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